molecular formula C15H16ClN5O3 B11290623 N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11290623
M. Wt: 349.77 g/mol
InChI Key: WMFPKWZYJCMAEF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and an imidazo[1,2-b][1,2,4]triazolone core. Its imidazo-triazolone moiety is analogous to pharmacophores found in kinase inhibitors, while the chloro-methoxy substituent may enhance lipophilicity and membrane permeability .

Properties

Molecular Formula

C15H16ClN5O3

Molecular Weight

349.77 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C15H16ClN5O3/c1-3-12-18-15-19-14(23)10(21(15)20-12)7-13(22)17-9-6-8(16)4-5-11(9)24-2/h4-6,10H,3,7H2,1-2H3,(H,17,22)(H,18,19,20,23)

InChI Key

WMFPKWZYJCMAEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a chloro-substituted methoxyphenyl moiety and an imidazotriazole derivative. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and anticonvulsant effects. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance:

  • Mechanism : The imidazole ring is known to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis.
  • Case Study : A study reported that related compounds showed significant cytotoxicity against various cancer cell lines. For example, imidazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 43.4 µg/mL against different cancer types, indicating strong anticancer properties .
CompoundCell LineIC50 (µg/mL)
1HCT-1166.2
2T47D27.3
3A549<1.98

Anticonvulsant Activity

The anticonvulsant properties of similar compounds were evaluated using animal models:

  • Study Findings : Compounds with similar structures exhibited protective effects in seizure models, with effective doses ranging from 24.38 mg/kg to 88.23 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances the compound's activity by stabilizing the transition states during enzymatic reactions.
  • Heterocyclic Moieties : The imidazole and triazole rings contribute significantly to the compound's ability to interact with biological macromolecules.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile:

  • Safety Data : Preliminary assessments indicate that compounds in this class may exhibit cytotoxic effects at high concentrations; however, their therapeutic indices suggest potential for safe use at lower doses .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that compounds containing the imidazo[1,2-b][1,2,4]triazole structure exhibit significant biological activities. Specifically, derivatives of N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide have shown promising results in inhibiting bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial DNA synthesis or enzyme activity .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been noted for its potential to inhibit the proliferation of cancer cells by inducing apoptosis. In vitro studies have demonstrated that related compounds exhibit cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa . Further investigations into its mechanism of action could provide insights into its efficacy as a chemotherapeutic agent.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The following table summarizes key steps in its synthesis:

StepReaction TypeReagents UsedOutcome
1SubstitutionChloro-substituted phenol + methoxy groupFormation of aromatic compound
2CyclizationImidazo[1,2-b][1,2,4]triazole precursorFormation of triazole ring
3AcetylationAcetic anhydride or acetyl chlorideFinal compound formation

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antibacterial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Antifungal Treatments : Similar mechanisms may apply to fungal pathogens.
  • Cancer Therapy : The compound's potential to induce apoptosis in cancer cells suggests further exploration in oncology.

Case Studies and Research Findings

Several studies have explored the applications of related compounds within the imidazo[1,2-b][1,2,4]triazole class:

  • A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values below 100 μM .
  • Molecular docking studies indicated that these compounds might bind effectively to specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other acetamide-linked heterocycles, particularly those listed in chemical databases (e.g., CAS 1052610-79-3, 1052612-50-6). A comparative analysis is outlined below:

Compound Core Heterocycle Substituents Potential Functional Implications
N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Imidazo[1,2-b][1,2,4]triazolone - 5-Chloro-2-methoxyphenyl
- Ethyl group at position 2
Enhanced metabolic stability (ethyl group); potential halogen-bonding interactions (Cl) .
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-...-yl)-N-(2,3-dimethylphenyl)acetamide (CAS 1052610-79-3) Pyrrolo[3,4-d][1,2,3]triazolone - 3,4-Dimethoxyphenyl
- 2,3-Dimethylphenyl
Increased steric bulk (dimethyl groups) may reduce target affinity; methoxy groups improve solubility.
Ethyl 2-{2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo...-yl]acetamido}benzoate (CAS 1052612-50-6) Pyrrolo[3,4-d][1,2,3]triazolone - 3,4-Dimethoxyphenyl
- Ethyl ester moiety
Ester group may enhance bioavailability but require metabolic activation.

Key Observations

Core Heterocycle : The imidazo[1,2-b][1,2,4]triazolone in the target compound differs from the pyrrolo[3,4-d][1,2,3]triazolone in analogues. This distinction impacts electronic properties and binding interactions, as imidazo-triazolones are more planar and may favor π-π stacking in enzyme active sites.

Substituent Effects :

  • Chloro vs. Methoxy Groups : The 5-chloro substituent in the target compound likely enhances halogen bonding with target proteins compared to methoxy groups in analogues .
  • Ethyl Group : The ethyl group at position 2 may reduce oxidative metabolism, improving half-life relative to methyl or ester-containing analogues.

Solubility and Bioavailability : The 5-chloro-2-methoxyphenyl group balances lipophilicity and solubility, whereas analogues with multiple methoxy or ester groups (e.g., CAS 1052612-50-6) prioritize solubility but may suffer from rapid clearance.

Research Findings and Predictive Insights

Computational Predictions

  • Aqueous solubility : Moderate (predicted logP ~3.2).
  • Thermal stability : Likely high due to rigid heterocyclic core.
  • Target affinity: Potential kinase inhibition (e.g., PI3K pathways ) inferred from structural similarity to known inhibitors.

Detection Methods

Infrared spectral radiometers (1–2 km range) could theoretically identify aerosols of this compound, though specific spectral signatures remain uncharacterized.

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